molecular formula C15H12N2O2 B14669504 7-Methoxy-4-phenylquinazolin-2(1H)-one CAS No. 37528-45-3

7-Methoxy-4-phenylquinazolin-2(1H)-one

Cat. No.: B14669504
CAS No.: 37528-45-3
M. Wt: 252.27 g/mol
InChI Key: ITNURELQVHPKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-phenylquinazolin-2(1H)-one: is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by a methoxy group at the 7th position and a phenyl group at the 4th position on the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-phenylquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a methoxy-substituted benzaldehyde.

    Cyclization: The aniline derivative undergoes cyclization with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid, to form the quinazoline core.

    Substitution: The phenyl group is introduced at the 4th position through a substitution reaction, often using a Grignard reagent or an organolithium compound.

    Methoxylation: The methoxy group is introduced at the 7th position using a methoxylation reagent, such as dimethyl sulfate or methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-phenylquinazolin-2(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinazolines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds, dimethyl sulfate, methyl iodide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

7-Methoxy-4-phenylquinazolin-2(1H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

7-Methoxy-4-phenylquinazolin-2(1H)-one: can be compared with other similar compounds in the quinazoline family:

    Similar Compounds: 4-Phenylquinazolin-2(1H)-one, 7-Methoxyquinazolin-2(1H)-one, 4-Methylquinazolin-2(1H)-one.

    Uniqueness: The presence of both methoxy and phenyl groups in imparts unique chemical and biological properties, making it distinct from other quinazoline derivatives.

Properties

CAS No.

37528-45-3

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

7-methoxy-4-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-7-8-12-13(9-11)16-15(18)17-14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)

InChI Key

ITNURELQVHPKSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.